molecular formula C12H22Si2 B6306945 Dimethyl-phenyl-(trimethylsilyl)methylsilane CAS No. 18027-71-9

Dimethyl-phenyl-(trimethylsilyl)methylsilane

Cat. No.: B6306945
CAS No.: 18027-71-9
M. Wt: 222.47 g/mol
InChI Key: CCQAZNJQGWLJMQ-UHFFFAOYSA-N
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Description

Dimethyl-phenyl-(trimethylsilyl)methylsilane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-phenyl-(trimethylsilyl)methylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-phenyl-(trimethylsilyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl-phenyl-(trimethylsilyl)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl-phenyl-(trimethylsilyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl group contributes to the compound’s stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Similar in structure but lacks the trimethylsilyl group.

    Trimethyl(phenyl)silane: Contains a trimethylsilyl group but differs in the position of the phenyl group.

    Diphenylsilane: Contains two phenyl groups instead of one.

Uniqueness

Dimethyl-phenyl-(trimethylsilyl)methylsilane is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

dimethyl-phenyl-(trimethylsilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQAZNJQGWLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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